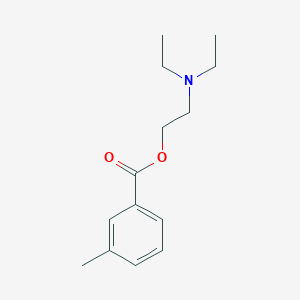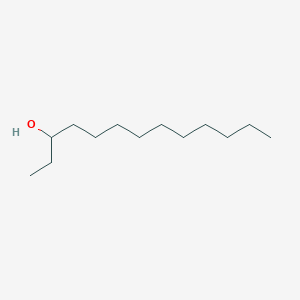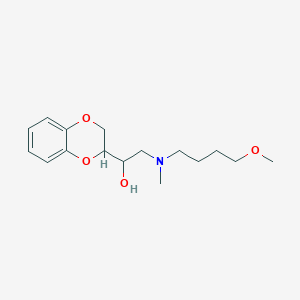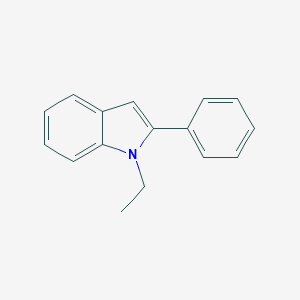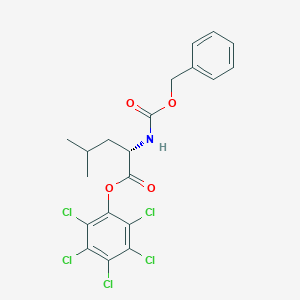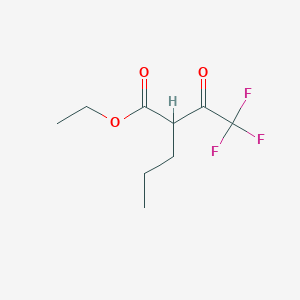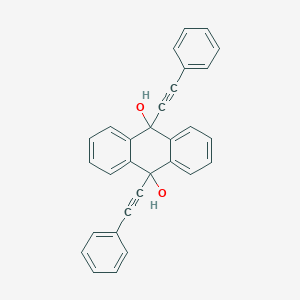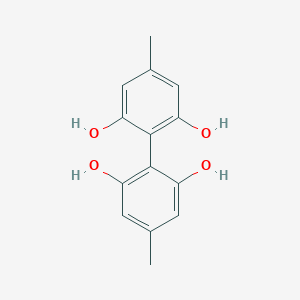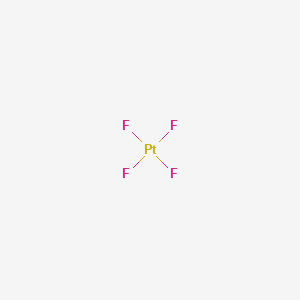
Platinum tetrafluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum tetrafluoride is a highly reactive chemical compound that is used in various scientific research applications. It is a powerful oxidizing agent that can react with a wide range of organic and inorganic compounds.
Mécanisme D'action
Platinum tetrafluoride is a powerful oxidizing agent that can react with a wide range of organic and inorganic compounds. It can oxidize alcohols to aldehydes or ketones, and it can also oxidize aldehydes to carboxylic acids. The mechanism of action involves the transfer of oxygen atoms from the platinum tetrafluoride to the substrate, resulting in the formation of an oxygenated intermediate.
Effets Biochimiques Et Physiologiques
Platinum tetrafluoride is not used in biochemical and physiological research due to its highly reactive nature. It can cause severe tissue damage and is toxic to living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using platinum tetrafluoride in lab experiments include its high reactivity and ability to oxidize a wide range of organic and inorganic compounds. However, its high reactivity also makes it difficult to handle and store, and the low yield of the synthesis process can make it expensive to use.
Orientations Futures
For research on platinum tetrafluoride include the development of more efficient synthesis methods, the investigation of its potential use in platinum-catalyzed reactions, and the study of its reactivity with different organic and inorganic compounds. Additionally, the potential use of platinum tetrafluoride in the development of new materials and catalysts could also be explored.
Méthodes De Synthèse
Platinum tetrafluoride can be synthesized by reacting platinum metal with fluorine gas at high temperatures and pressures. The reaction is highly exothermic and requires careful handling due to the high reactivity of the product. The yield of platinum tetrafluoride is typically low, and the compound is highly unstable and reactive, making it difficult to handle and store.
Applications De Recherche Scientifique
Platinum tetrafluoride has a wide range of scientific research applications. It is commonly used as an oxidizing agent in organic synthesis reactions, such as the oxidation of alcohols and aldehydes. It is also used in the preparation of platinum fluoride complexes, which have been used in the study of platinum-catalyzed reactions.
Propriétés
Numéro CAS |
13455-15-7 |
|---|---|
Nom du produit |
Platinum tetrafluoride |
Formule moléculaire |
F4Pt |
Poids moléculaire |
271.08 g/mol |
Nom IUPAC |
tetrafluoroplatinum |
InChI |
InChI=1S/4FH.Pt/h4*1H;/q;;;;+4/p-4 |
Clé InChI |
VFKKSKGQZDULMV-UHFFFAOYSA-J |
SMILES |
F[Pt](F)(F)F |
SMILES canonique |
F[Pt](F)(F)F |
Autres numéros CAS |
13455-15-7 |
Synonymes |
tetrafluoroplatinum |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



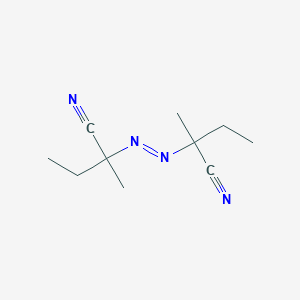

![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)
![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)
